N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine
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Overview
Description
“N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a pyrimidine ring substituted with dimethyl groups and a methoxyphenyl group attached to the guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of substituted guanidine derivatives with various functional groups.
Scientific Research Applications
“N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-chlorophenyl)guanidine
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-fluorophenyl)guanidine
- N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-nitrophenyl)guanidine
Uniqueness
“N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)guanidine” is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-7-10(2)17-14(16-9)19-13(15)18-11-5-4-6-12(8-11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMIMUHWGGDCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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